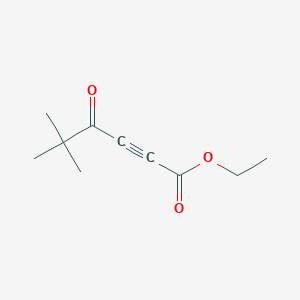

Ethyl 5,5-dimethyl-4-oxohex-2-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

923286-32-2 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

ethyl 5,5-dimethyl-4-oxohex-2-ynoate |

InChI |

InChI=1S/C10H14O3/c1-5-13-9(12)7-6-8(11)10(2,3)4/h5H2,1-4H3 |

InChI Key |

RWYFALBMRHCXSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC(=O)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5,5 Dimethyl 4 Oxohex 2 Ynoate and Analogous Chemical Scaffolds

Established Reaction Pathways for the Construction of the 4-Oxohex-2-ynoate Framework

The fundamental architecture of 4-oxohex-2-ynoates can be assembled through established organic reactions that create the carbon-carbon bonds forming the core structure. These methods can be broadly categorized into convergent and stepwise strategies, each offering distinct advantages in terms of efficiency and substrate scope.

Convergent Synthesis Approaches to Ethyl 5,5-dimethyl-4-oxohex-2-ynoate

Convergent synthesis strategies involve the preparation of key fragments of the target molecule separately, which are then combined in the final stages of the synthesis. For the synthesis of this compound, a common convergent approach involves the acylation of an appropriate alkyne.

One plausible convergent route is the reaction between a metal acetylide of ethyl propiolate and an activated carboxylic acid derivative of 3,3-dimethylbutanoic acid, such as pivaloyl chloride. The reaction is typically carried out in the presence of a suitable base to generate the nucleophilic acetylide.

Table 1: Key Reagents in a Convergent Synthesis Approach

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Ethyl propiolate | Pivaloyl chloride | This compound |

This method allows for the rapid assembly of the carbon skeleton in a single step from relatively complex starting materials. The choice of the activating group for the carboxylic acid and the reaction conditions are crucial for achieving high yields and minimizing side reactions.

Stepwise Elaboration Strategies from Simpler Precursors

Stepwise strategies involve the sequential construction of the target molecule from simpler, more readily available starting materials. This approach offers greater flexibility for the introduction of various functional groups and for the synthesis of a library of analogs.

A representative stepwise synthesis of the 4-oxohex-2-ynoate framework could commence with a suitable β-ketoester, such as ethyl acetoacetate (B1235776). The synthesis might proceed through the following key steps:

Alkylation: The α-carbon of ethyl acetoacetate is first alkylated with a suitable electrophile to introduce the desired substituent at the 5-position. For this compound, this would involve the introduction of a tert-butyl group.

Functional Group Transformation: The resulting β-ketoester is then transformed to introduce the alkyne functionality. This could involve a series of reactions such as reduction of the ketone, conversion of the alcohol to a leaving group, and subsequent elimination to form an alkene, followed by bromination and dehydrobromination to yield the alkyne.

Oxidation: The final step would involve the oxidation of the secondary alcohol back to a ketone to yield the desired 4-oxohex-2-ynoate.

This multi-step approach, while longer, provides a versatile platform for creating a diverse range of analogs by varying the initial alkylating agent and the subsequent reaction conditions.

Transition Metal-Catalyzed Routes in the Synthesis of this compound

Transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. Rhenium and palladium complexes have emerged as powerful catalysts for the synthesis of ynones and related α,β-unsaturated systems.

Rhenium-Catalyzed Insertion Reactions of Acetylenes into β-Keto Esters

Rhenium catalysts, particularly high-valent rhenium-oxo complexes, have shown unique reactivity in promoting the insertion of acetylenes into various organic molecules. While specific examples for the direct synthesis of this compound are not extensively documented, the general catalytic activity of rhenium complexes suggests a potential pathway.

A hypothetical rhenium-catalyzed approach could involve the reaction of a β-ketoester with a terminal alkyne in the presence of a rhenium catalyst. The mechanism would likely involve the activation of the C-H bond of the alkyne by the rhenium center, followed by insertion into the C-C bond of the β-ketoester. This approach, if successful, would provide a novel and atom-economical route to the 4-oxohex-2-ynoate framework. Further research is needed to explore the viability and scope of this methodology.

Palladium-Mediated Cross-Coupling Reactions for Alkyne Formation

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are well-established and powerful methods for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. mdpi.comorganic-chemistry.org This reaction is highly suitable for the synthesis of the 4-oxohex-2-ynoate scaffold.

A common strategy involves the coupling of an acid chloride with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. For the synthesis of this compound, this would entail the reaction of pivaloyl chloride with ethyl propiolate.

Table 2: Typical Conditions for Palladium-Catalyzed Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |

| Copper(I) Co-catalyst | CuI | Co-catalyst |

| Base | Triethylamine, Diisopropylamine | Neutralizes HX by-product |

| Solvent | Tetrahydrofuran, Toluene | Reaction medium |

The reaction proceeds through a catalytic cycle involving oxidative addition of the acid chloride to the Pd(0) species, followed by transmetalation with the copper acetylide and reductive elimination to afford the desired ynone and regenerate the Pd(0) catalyst. The Sonogashira coupling is known for its high functional group tolerance and generally provides good to excellent yields. beilstein-journals.orgnih.gov

Organocatalytic and Biocatalytic Approaches to α,β-Unsaturated Ketoesters

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. Organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions, often providing high levels of stereoselectivity under mild reaction conditions.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. mdpi.com For the synthesis of α,β-unsaturated ketoesters, various organocatalytic strategies have been developed, including Michael additions and aldol-type reactions. acs.orgresearchgate.net For instance, a chiral amine catalyst can activate a ketone to form an enamine intermediate, which can then undergo a conjugate addition to an α,β-unsaturated aldehyde, followed by oxidation to yield the desired ketoester. These methods often provide access to chiral products with high enantiomeric excess. nih.govresearchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. researchgate.net Enzymes such as aldolases and lipases have been employed in the synthesis of α,β-unsaturated ketoesters. For example, an aldolase (B8822740) could catalyze the condensation of an aldehyde with a ketone to form a β-hydroxy ketone, which can then be dehydrated and oxidized to the corresponding α,β-unsaturated ketoester. The inherent chirality of enzymes often leads to the production of enantiomerically pure compounds.

Table 3: Comparison of Catalytic Approaches

| Approach | Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Transition Metal Catalysis | Rhenium, Palladium complexes | High efficiency, good functional group tolerance | Potential for metal contamination, often requires inert atmosphere |

| Organocatalysis | Small organic molecules (e.g., proline, cinchona alkaloids) | Metal-free, often highly stereoselective, mild conditions | Catalyst loading can be high, may require longer reaction times |

| Biocatalysis | Enzymes (e.g., aldolases, lipases) | High selectivity, mild conditions, environmentally friendly | Substrate scope can be limited, enzyme stability can be an issue |

Principles of Green Chemistry and Atom Economy in the Synthesis of this compound

The synthesis of specialized chemical compounds like this compound provides a valuable opportunity to apply the principles of green chemistry, a framework aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A core tenet of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. organic-chemistry.org In an ideal, or 100% atom-economical reaction, all the atoms of the reactants are found in the final product, minimizing waste at the molecular level.

A plausible synthetic pathway for this compound would involve the reaction of ethyl propiolate with pivaloyl chloride. This reaction would typically be catalyzed by a palladium complex and a copper co-catalyst in the presence of a base.

Hypothetical Synthesis Reaction:

From a green chemistry perspective, this proposed synthesis has several aspects that can be evaluated:

Catalysis: The use of catalysts, such as palladium and copper complexes, is a key principle of green chemistry. Catalysts are used in small amounts and can facilitate reactions with higher efficiency and selectivity, often under milder conditions than stoichiometric reagents. organic-chemistry.org However, the toxicity and cost of heavy metal catalysts like palladium are drawbacks. Modern green chemistry approaches focus on developing more benign and recyclable catalysts, potentially including nanoparticle catalysts or biocatalysts.

Solvents: The choice of solvent is critical in green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. A greener approach to the synthesis of this compound would involve the use of safer solvents, such as water, supercritical fluids, or ionic liquids, or even performing the reaction under solvent-free conditions if feasible.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. The proposed Sonogashira coupling may require heating, which detracts from its green credentials. The development of highly active catalysts that can operate at lower temperatures is an active area of research.

Atom Economy Calculation

The atom economy for the hypothetical synthesis of this compound can be calculated using the following formula:

For our proposed reaction, the reactants are ethyl propiolate and pivaloyl chloride.

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| Ethyl propiolate | C₅H₆O₂ | 98.10 |

| Pivaloyl chloride | C₅H₉ClO | 120.58 |

| This compound | C₁₀H₁₄O₃ | 182.22 |

The calculation for the atom economy is as follows:

This calculation reveals that, theoretically, 83.32% of the mass of the reactants could be incorporated into the desired product, this compound. The remaining 16.68% is converted into byproducts, in this case, hydrochloric acid (HCl), which is typically neutralized by a base in the reaction mixture, leading to the formation of a salt.

To further enhance the greenness of this synthesis, research could focus on alternative reaction pathways that exhibit a higher atom economy. For instance, addition reactions are inherently 100% atom-economical. organic-chemistry.org While a direct addition reaction to form this compound may not be straightforward, exploring catalytic cycles that minimize the formation of stoichiometric byproducts is a key goal of green chemistry.

Chemical Reactivity and Transformation Mechanisms of Ethyl 5,5 Dimethyl 4 Oxohex 2 Ynoate

Nucleophilic Addition Reactions to the Unsaturated System and Carbonyl Moieties

The electron-withdrawing nature of the ester and ketone groups renders the alkyne and the ketone carbonyl carbon electrophilic, making them susceptible to attack by nucleophiles.

The β-carbon of the α,β-ynoate system is an electrophilic site due to conjugation with the carbonyl group of the ester. wikipedia.orglumenlearning.com This allows for 1,4-nucleophilic addition, also known as conjugate addition or Michael addition. wikipedia.orgmasterorganicchemistry.com A variety of nucleophiles can add to this position. The general mechanism involves the attack of a nucleophile on the β-carbon, leading to an intermediate enolate which is then protonated to give the final product. wikipedia.orglumenlearning.com

Table 1: Examples of Conjugate Addition Reactions

| Nucleophile | Product Type |

|---|---|

| Amines (e.g., secondary amines) | β-Enamino esters |

| Thiols | β-Thioethers |

| Enolates | 1,5-Dicarbonyl compounds |

The regioselectivity of the nucleophilic attack (1,2- vs. 1,4-addition) is influenced by the nature of the nucleophile. Soft nucleophiles, such as organocuprates and thiols, generally favor 1,4-addition, while hard nucleophiles, like organolithium reagents, may favor 1,2-addition to the ketone carbonyl. fiveable.me

The ketone carbonyl group at the 4-position is also an electrophilic center and can undergo nucleophilic addition reactions. These reactions are characteristic of ketones and can proceed under both acidic and basic conditions. scribd.com

Common nucleophilic additions to the ketone group include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol.

Grignard and Organolithium Reagents: These strong nucleophiles add to the carbonyl carbon to form tertiary alcohols after workup. fiveable.me

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) yields a cyanohydrin.

Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an alkene.

The steric hindrance imposed by the adjacent bulky tert-butyl group can influence the rate and feasibility of these reactions.

Electrophilic Reactions Involving the Alkyne and Activated Methylene (B1212753) Groups

The electron-rich triple bond of the alkyne and the protons on the carbon adjacent to the ester carbonyl can participate in electrophilic reactions.

The alkyne triple bond can undergo electrophilic addition of halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl).

Halogenation: The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.comjove.comchemistrysteps.com The reaction is believed to proceed through a cyclic halonium ion intermediate. jove.comorganicchemistrytutor.com The addition of a second equivalent of the halogen leads to a tetrahaloalkane. jove.comchemistrysteps.com

Hydrohalogenation: The addition of hydrogen halides to the alkyne follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. In the case of this ynoate, the initial addition would likely place the halogen at the β-position due to the electronic influence of the ester group. A second addition would result in a geminal dihalide. wikipedia.org

Table 2: Products of Electrophilic Addition to the Alkyne

| Reagent | Product of Single Addition | Product of Double Addition |

|---|---|---|

| Br₂ | (E)-Ethyl 2,3-dibromo-5,5-dimethyl-4-oxohex-2-enoate | Ethyl 2,2,3,3-tetrabromo-5,5-dimethyl-4-oxohexanoate |

Under acidic conditions, β-keto esters can undergo various transformations. For instance, acid-catalyzed hydrolysis of the ester group would yield the corresponding β-keto acid. youtube.com This β-keto acid could then potentially undergo decarboxylation upon heating to yield a ketone. youtube.com

Furthermore, the presence of the ketone and ester functionalities allows for acid-catalyzed enolization, which can facilitate other reactions such as α-halogenation at the methylene group between the two carbonyls.

Cycloaddition Reactions and Annulation Strategies

The activated alkyne of ethyl 5,5-dimethyl-4-oxohex-2-ynoate makes it a suitable component in cycloaddition reactions, which are powerful methods for constructing cyclic compounds.

[3+2] Cycloadditions: Ynoates can react with 1,3-dipoles, such as azides or nitrile oxides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like triazoles or isoxazoles. Phosphine-catalyzed [3+2] annulation reactions are also a known strategy for forming cyclopentenes. researchgate.netrsc.org

[4+2] Cycloadditions (Diels-Alder Reactions): The electron-deficient alkyne can act as a dienophile in Diels-Alder reactions with electron-rich dienes. This would lead to the formation of a six-membered ring.

Annulation Strategies: Ynoates are valuable partners in various annulation strategies to build more complex cyclic systems. For example, they can be used in base-promoted annulations to synthesize substituted naphthols and other fused ring systems. researchgate.net

The specific outcomes of these reactions depend on the reaction partners and the conditions employed, highlighting the synthetic versatility of this compound.

[2+X] Cycloadditions Involving the Alkyne Functionality

The electron-deficient nature of the alkyne in this compound, due to the adjacent carbonyl and ester groups, makes it a potent dienophile and dipolarophile in cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems.

[3+2] Cycloadditions: This class of reactions involves the combination of a three-atom dipole with the two-atom alkyne (the dipolarophile) to form a five-membered ring. The activated alkyne of this compound is expected to react readily with various 1,3-dipoles. For instance, reactions with azomethine ylides can lead to highly substituted pyrrole (B145914) derivatives, while reactions with nitrones can yield isoxazole (B147169) structures. researchgate.net The high acidity and electrophilicity of related isocyano esters suggest they can act as formal 1,3-dipoles in reactions leading to five-membered aza-heterocycles. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): In this type of reaction, the alkyne acts as a 2π component (a dienophile) reacting with a 4π component (a conjugated diene). Although less common for acetylenic sulfones, which are analogous in reactivity, these reactions can occur with electron-rich dienes to form six-membered rings. acs.org The reaction of this compound with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to yield a substituted cyclohexadiene derivative, which could subsequently aromatize.

Other Cycloadditions: The reactivity of this compound extends to other cycloaddition types. For example, thermal [2+2] cycloadditions with ketenes are a known route to cyclobutane (B1203170) derivatives. libretexts.org Lewis acid-promoted [2+2] cycloadditions of electron-deficient allenes or ketenes with alkenes provide a pathway to various cyclobutanes with controlled stereochemistry. nih.gov

| Cycloaddition Type | Reactant (Example) | Expected Product Core Structure | Potential Catalyst/Conditions |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine/Pyrrole | Thermal or Metal-catalyzed |

| [3+2] Cycloaddition | Nitrone | Isoxazoline/Isoxazole | Thermal |

| [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene | Cyclohexadiene | Thermal or Lewis Acid |

| [2+2] Cycloaddition | Ketene | Cyclobutenone | Thermal |

Intramolecular Cyclization Pathways to Furan (B31954) and Pyrrole Derivatives

The γ-keto alkyne structure of this compound is an ideal precursor for intramolecular cyclization reactions to form valuable five-membered heterocycles like furans and pyrroles.

Furan Synthesis: The synthesis of furans from γ-keto alkynes can be achieved through various catalytic methods. Gold-catalyzed cycloisomerization is a particularly effective method. beilstein-journals.org In this process, the carbophilic gold(I) catalyst activates the alkyne, facilitating a nucleophilic attack from the ketone's carbonyl oxygen. This 5-exo-dig cyclization leads to the formation of the furan ring. rsc.org The reaction mechanism is believed to proceed through the formation of a vinylgold intermediate, followed by cyclization and protodemetalation. beilstein-journals.org Similarly, palladium-catalyzed tandem 5-exo-dig oxocyclization/coupling processes have been developed for the synthesis of 2,3,5-trisubstituted furans from γ-acetylenic β-keto esters. researchgate.net

Pyrrole Synthesis: The formation of pyrroles from this substrate typically involves the reaction with a primary amine or an ammonia (B1221849) source. This reaction follows a Paal-Knorr type mechanism. Initially, the amine adds to the ketone carbonyl to form a hemiaminal intermediate, which then dehydrates to an enamine or imine. The nitrogen atom of the enamine then acts as a nucleophile, attacking the activated alkyne in an intramolecular fashion to form the pyrrole ring after a final dehydration/aromatization step. nih.gov Transition metal catalysts, including gold and silver, have been shown to facilitate the synthesis of pyrroles from β-alkynyl ketones and amines. researchgate.net Another approach involves the intermolecular cyclization of alkylidenecyclopropyl ketones with amines, which proceeds via a distal cleavage of the cyclopropane (B1198618) ring. organic-chemistry.org

Tautomerism and Isomerization Processes in this compound Systems

Keto-Enol Tautomerism Investigation

Keto-enol tautomerism is an equilibrium between a keto form (containing a carbonyl group) and an enol form (an alcohol adjacent to a double bond). fiveable.me this compound possesses α-hydrogens on the carbon adjacent to the ketone (C3), making it capable of undergoing this tautomerization.

The equilibrium generally favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. organicchemistrytutor.commasterorganicchemistry.com However, the position of the equilibrium can be influenced by factors such as solvent and the potential for intramolecular hydrogen bonding or conjugation in the enol form. The interconversion between the keto and enol tautomers is catalyzed by both acids and bases. masterorganicchemistry.com

Base-catalyzed mechanism: A base removes an α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom yields the enol.

Acid-catalyzed mechanism: The carbonyl oxygen is protonated, making the α-hydrogens more acidic. A weak base (like the solvent) can then remove an α-hydrogen to form the enol.

For this compound, two potential enol tautomers could form, involving a double bond between C3-C4 or C4-C5 (after rearrangement). However, the primary enolization is expected at the C3 position.

| Tautomer | Key Structural Features | Relative Stability | Factors Favoring |

| Keto Form | C=O at C4 | Generally more stable | Higher C=O bond energy |

| Enol Form | C=C bond and -OH group | Generally less stable | Conjugation, Intramolecular H-bonding (if applicable), Aromaticity (in specific systems) |

E/Z Isomerization of Related Unsaturated Esters

While this compound itself, being an alkyne, does not exhibit E/Z isomerism, its reaction products or related α,β-unsaturated esters do. E/Z isomerism, also known as geometric isomerism, arises from the restricted rotation around a carbon-carbon double bond. studymind.co.uk The "E" (entgegen) isomer has the higher priority groups on opposite sides of the double bond, while the "Z" (zusammen) isomer has them on the same side. studymind.co.uk

The isomerization between E and Z forms can be induced by heat, light (photoisomerization), or chemical catalysts. Photocatalysis, using small molecule sensitizers, has emerged as a powerful method for achieving contra-thermodynamic E→Z isomerization. researchgate.netmpg.de The mechanism often involves the catalyst absorbing light and transferring energy to the alkene, promoting it to an excited triplet state. In this excited state, the π-bond is effectively broken, allowing for rotation around the central sigma bond. Relaxation back to the ground state can then lead to either the E or Z isomer, with the product ratio often depending on the relative energies of the isomers and the specific reaction conditions. rsc.org The selectivity of these processes can be influenced by subtle differences in the photophysical properties of the substrate and product chromophores. acs.org

Derivatives and Analogues of Ethyl 5,5 Dimethyl 4 Oxohex 2 Ynoate

Synthetic Strategies for Ester Group Modifications

The ethyl ester functionality of Ethyl 5,5-dimethyl-4-oxohex-2-ynoate is a prime site for modification to generate a library of analogous compounds with varied physicochemical properties. Standard protocols for ester manipulation, such as hydrolysis and transesterification, are readily applicable.

Hydrolysis and Re-esterification: Basic hydrolysis, or saponification, of the ethyl ester can be achieved using an aqueous base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). This reaction proceeds through a nucleophilic acyl substitution mechanism to yield the corresponding carboxylate salt. Subsequent acidification provides the free carboxylic acid, 5,5-dimethyl-4-oxohex-2-ynoic acid. This carboxylic acid is a key intermediate that can be converted into a variety of other esters through well-established esterification methods, such as Fischer esterification with different alcohols under acidic catalysis or by conversion to an acyl chloride followed by reaction with an alcohol.

Transesterification: A more direct route to modify the ester group is through transesterification. This process involves reacting the parent ethyl ester with a different alcohol in the presence of either an acid or a base catalyst. To drive the reaction to completion, the alcohol reactant is often used in excess as the solvent. For instance, reacting this compound with methanol, propanol, or benzyl (B1604629) alcohol would yield the corresponding methyl, propyl, or benzyl esters, respectively. This method is particularly efficient for producing esters with larger alkoxy groups by heating the reaction mixture and removing the ethanol (B145695) byproduct by distillation.

| Reactant Alcohol | Catalyst Type | Resulting Ester Analogue |

|---|---|---|

| Methanol (CH₃OH) | Acid or Base | Mthis compound |

| Isopropanol ((CH₃)₂CHOH) | Acid or Base | Isopropyl 5,5-dimethyl-4-oxohex-2-ynoate |

| Benzyl alcohol (C₆H₅CH₂OH) | Acid or Base | Benzyl 5,5-dimethyl-4-oxohex-2-ynoate |

| tert-Butanol ((CH₃)₃COH) | Acid | tert-Butyl 5,5-dimethyl-4-oxohex-2-ynoate |

Functionalization and Diversification at the Alkyne Terminus and Alkyl Chain

The conjugated ynone system is the most reactive part of the molecule, offering numerous possibilities for functionalization. The electron-deficient nature of the alkyne makes it susceptible to a variety of nucleophilic and cycloaddition reactions.

Alkyne Functionalization: The carbon-carbon triple bond, activated by the adjacent ketone and ester groups, is an excellent Michael acceptor. It can readily undergo 1,4-conjugate addition reactions with a wide range of soft nucleophiles, such as thiols (thiol-yne), amines (amino-yne), and alcohols (hydroxyl-yne). These reactions provide access to a variety of β-functionalized α,β-unsaturated esters and ketones. Furthermore, the alkyne can participate as a dienophile or dipolarophile in cycloaddition reactions. For example, it can react with dienes in Diels-Alder reactions to form six-membered rings or with 1,3-dipoles like azides or nitrile oxides in Huisgen cycloadditions to generate five-membered heterocycles. Transition-metal-catalyzed reactions, such as hydroarylation or hydroalkylation, can also be employed to add diverse substituents across the triple bond with high stereoselectivity.

Alkyl Chain Functionalization: The alkyl portion of the molecule also presents opportunities for diversification. The α-hydrogens of the ketone (at the C-3 position, if tautomerization occurs) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, in α-substitution reactions to introduce new substituents. However, selective functionalization at this position must compete with the high reactivity of the alkyne. More specialized methods, such as those involving the formation of enamine or silyl (B83357) enol ether surrogates, might be required to achieve selective α-functionalization.

Creation and Reactivity of Analogues with Varied Substituents at the 5,5-Dimethyl Position

Modifying the substituents at the 5-position of the hexynoate core can significantly influence the steric and electronic properties of the molecule, thereby altering its reactivity and potential applications. Replacing the gem-dimethyl group with other alkyl groups or incorporating it into a cyclic structure can be achieved by starting from different precursors.

The synthesis of such analogues would typically involve starting with ketones other than pinacolone (B1678379) (3,3-dimethyl-2-butanone), which is the likely precursor for the 5,5-dimethyl moiety. For instance, using 3,3-diethyl-2-pentanone or 1,1-diacetylcyclopentane as starting materials in a synthetic sequence leading to the alkynyl keto-ester would yield analogues with a 5,5-diethyl or a spirocyclic cyclopentyl group at the 5-position, respectively.

The steric bulk of the substituents at the 5-position can influence the accessibility of the neighboring ketone carbonyl and the alkyne to reagents. For example, larger substituents would be expected to increase the steric hindrance, potentially affecting the rates and stereochemical outcomes of nucleophilic additions and cycloadditions. This steric effect can be exploited to control the regioselectivity in reactions of unsymmetrical ketones.

| R¹ at C5 | R² at C5 | Analogue Name | Potential Precursor Ketone |

|---|---|---|---|

| Ethyl | Ethyl | Ethyl 5,5-diethyl-4-oxohex-2-ynoate | 3,3-Diethyl-2-pentanone |

| - (CH₂)₅ - (spiro) | Ethyl 2-(3-oxocyclohexane-1-carbonyl)propiolate | 1,1-Diacetylcyclopentane | |

| Hydrogen | Hydrogen | Ethyl 4-oxohex-2-ynoate | 2-Butanone |

| Phenyl | Phenyl | Ethyl 5,5-diphenyl-4-oxohex-2-ynoate | 3,3-Diphenyl-2-butanone |

Incorporation of the this compound Core into Heterocyclic Architectures

The bifunctional nature of this compound, possessing two electrophilic centers (the alkyne and the ketone carbonyl), makes it an excellent substrate for reactions with binucleophiles to construct a wide variety of heterocyclic compounds. These reactions often proceed via a cascade mechanism involving an initial Michael addition to the alkyne followed by an intramolecular cyclization/condensation.

For example, reaction with NCN-binucleophiles like guanidine or amidines can lead to the formation of pyrimidine derivatives. Similarly, reactions with hydrazine (B178648) derivatives can yield pyrazoles, while hydroxylamine can produce isoxazoles. The reaction with thiourea in the presence of a base could lead to the formation of aminothiazole derivatives. These heterocyclization strategies are powerful tools for rapidly building molecular complexity from a relatively simple starting material. N-heterocyclic carbene (NHC) catalysis can also be employed to promote reactions between alkynyl aldehydes (a related class of compounds) and 1,3-dicarbonyl compounds to form dihydropyranones, suggesting a similar potential reactivity for alkynyl ketones.

| Binucleophile | Resulting Heterocycle Class |

|---|---|

| Hydrazine (H₂NNH₂) | Pyrazole |

| Guanidine (H₂NC(NH)NH₂) | Pyrimidine |

| Thiourea (H₂NC(S)NH₂) | Thiazole |

| Hydroxylamine (H₂NOH) | Isoxazole (B147169) |

| o-Phenylenediamine | Benzodiazepine |

Inability to Fulfill Request Due to Lack of Supporting Scientific Literature

Following a comprehensive search of available scientific literature, it is not possible to generate the requested article on "this compound" that strictly adheres to the provided outline. The core reason is that the specific chemical transformations and applications detailed in the outline are not substantiated by the findings for this particular compound. Generating content for the specified sections would require presenting information that is not scientifically validated for this compound, thereby compromising the core requirements of accuracy and adherence to factual data.

Specifically, the following discrepancies were noted between the provided outline and the available research:

Applications in Advanced Organic Synthesis and Chemical Materials Science

Development of Novel Materials with Tunable Photophysical Properties:The development of materials with tunable photophysical properties is predicated on the successful synthesis of the heterocyclic systems mentioned in section 5.2. As the synthesis of these systems from Ethyl 5,5-dimethyl-4-oxohex-2-ynoate could not be verified, this section cannot be addressed factually.

To maintain scientific integrity and avoid the generation of unsubstantiated information, the article cannot be created as requested. The provided outline appears to be based on synthetic connections that are not documented in the accessible chemical literature for the subject compound.

Spectroscopic and Structural Characterization Methodologies for Ethyl 5,5 Dimethyl 4 Oxohex 2 Ynoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of Ethyl 5,5-dimethyl-4-oxohex-2-ynoate. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides unambiguous evidence of the compound's connectivity and functional group arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the ethyl ester and the tert-butyl ketone moieties. The ethyl group will present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) adjacent to the ester oxygen, expected around δ 4.2 ppm, and a triplet for the terminal methyl protons (-OCH₂CH₃) around δ 1.3 ppm. The nine equivalent protons of the tert-butyl group (-(CH₃)₃) are expected to produce a sharp singlet at approximately δ 1.2 ppm. Due to the linear geometry and electronic nature of the conjugated alkyne system, there are no other protons directly attached to the core carbon skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. For this compound, ten distinct carbon signals are anticipated. The two carbonyl carbons (ketone and ester) are expected to resonate at the downfield end of the spectrum (δ 160-190 ppm), with the ketone carbonyl typically appearing at a lower field than the ester carbonyl. pdx.edu The two sp-hybridized carbons of the alkyne (C≡C) would appear in the range of δ 70-90 ppm. The remaining signals correspond to the ethyl and tert-butyl groups.

Conformational Analysis: The conformational flexibility of this compound is somewhat restricted by the rigid, linear geometry of the sp-hybridized alkyne carbons. solubilityofthings.com The primary areas of conformational freedom are the rotation around the C-C and C-O single bonds of the ethyl and tert-butyl substituents. Due to this free rotation at room temperature, the protons within the methyl groups of the tert-butyl moiety and the protons of the ethyl group are observed as averaged signals in the NMR spectrum. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide insights into the through-space proximity of these groups, but significant conformational preferences are not expected due to the lack of major steric hindrance.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -OCH₂CH₃ | ~ 4.2 | Quartet (q) | 2H | ~ 7.1 |

| -OCH₂CH₃ | ~ 1.3 | Triplet (t) | 3H | ~ 7.1 |

| -C(CH₃)₃ | ~ 1.2 | Singlet (s) | 9H | N/A |

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~ 185 |

| C=O (Ester) | ~ 165 |

| -C≡C-C=O | ~ 85 |

| -C≡C-COOEt | ~ 75 |

| -OCH₂CH₃ | ~ 62 |

| -C(CH₃)₃ | ~ 44 |

| -C(CH₃)₃ | ~ 27 |

| -OCH₂CH₃ | ~ 14 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions from the two carbonyl groups and the carbon-carbon triple bond.

C=O Stretching: Two distinct carbonyl stretching bands are expected. The ester carbonyl typically absorbs at a higher frequency (around 1735-1750 cm⁻¹) than the ketone carbonyl (around 1715 cm⁻¹). libretexts.org However, conjugation with the alkyne system delocalizes electron density, weakening the C=O bonds and causing a shift to lower wavenumbers for both groups, typically by 20-40 cm⁻¹. msu.edujove.com

C≡C Stretching: The alkyne triple bond stretch is expected in the range of 2100-2260 cm⁻¹. libretexts.org As an internal alkyne, the intensity of this peak can be variable. Its conjugation with two carbonyl groups makes the bond more polarized, likely resulting in a stronger absorption than a simple internal alkyne.

C-O Stretching: Strong C-O stretching vibrations from the ester group are expected in the fingerprint region, between 1000-1300 cm⁻¹.

C-H Stretching and Bending: Absorptions corresponding to sp³ C-H stretching from the ethyl and tert-butyl groups will be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. The C≡C triple bond, being a relatively symmetric and polarizable system, is expected to show a strong signal in the Raman spectrum, often stronger and sharper than in the IR spectrum. The carbonyl stretches will also be visible but may be weaker compared to the alkyne signal.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Intensity |

|---|---|---|---|---|

| C-H (sp³) | Stretch | 2850 - 3000 | Present | Medium-Strong |

| C≡C (internal, conjugated) | Stretch | ~ 2190 - 2240 | Strong | Medium |

| C=O (ketone, conjugated) | Stretch | ~ 1680 - 1700 | Present | Strong |

| C=O (ester, conjugated) | Stretch | ~ 1710 - 1725 | Present | Strong |

| C-O (ester) | Stretch | 1000 - 1300 | Present | Strong |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns. The compound has a molecular formula of C₁₀H₁₄O₃, corresponding to a molecular weight of 182.22 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 182. The fragmentation of this molecular ion is dictated by the stability of the resulting carbocations and neutral fragments. The presence of two carbonyl groups provides predictable sites for initial cleavage. wikipedia.org

Key predicted fragmentation pathways include:

α-Cleavage: Cleavage of the bond adjacent to a carbonyl group is a common pathway. libretexts.org

Loss of the tert-butyl radical (•C(CH₃)₃, 57 Da) from the ketone side would generate a stable acylium ion at m/z 125. This is often a very prominent peak.

Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the ester side would lead to an acylium ion at m/z 137.

Loss of an ethyl radical (•CH₂CH₃, 29 Da) is also possible.

McLafferty Rearrangement: This rearrangement is common for carbonyl compounds with a γ-hydrogen. wikipedia.orgcdnsciencepub.comcdnsciencepub.com However, this compound lacks the necessary γ-hydrogens relative to the carbonyl groups for a classic McLafferty rearrangement to occur.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition with high accuracy.

| Predicted m/z | Proposed Fragment Ion Structure | Neutral Loss |

|---|---|---|

| 182 | [C₁₀H₁₄O₃]⁺ (Molecular Ion) | - |

| 153 | [M - C₂H₅]⁺ | •C₂H₅ (Ethyl radical) |

| 137 | [M - OC₂H₅]⁺ | •OC₂H₅ (Ethoxy radical) |

| 125 | [M - C(CH₃)₃]⁺ | •C(CH₃)₃ (tert-Butyl radical) |

| 57 | [C(CH₃)₃]⁺ | •COC≡CCOOC₂H₅ |

X-ray Crystallography for Precise Solid-State Molecular Architecture Elucidation

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov Obtaining a suitable single crystal of the compound would be the rate-limiting step for such an analysis.

If a crystal structure were determined, it would provide highly accurate data on bond lengths, bond angles, and torsion angles. Key structural features that would be confirmed include:

Linear Alkyne Core: The C-C≡C-C fragment is expected to be nearly linear, with bond angles around the two sp-hybridized carbons close to 180°. solubilityofthings.com

Planarity: The conjugated system, including the two carbonyl groups and the alkyne, would likely exhibit a high degree of planarity to maximize π-orbital overlap.

Conformation of Substituents: The precise orientation of the ethyl and tert-butyl groups relative to the main carbon chain would be established.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying any significant intermolecular forces, such as dipole-dipole interactions or C-H···O hydrogen bonds, which govern the solid-state properties of the compound.

This crystallographic data would serve as a benchmark for validating computational models and for understanding the relationship between the molecular structure and the macroscopic properties of the material.

Computational and Theoretical Investigations of Ethyl 5,5 Dimethyl 4 Oxohex 2 Ynoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of a molecule at the electronic level. For Ethyl 5,5-dimethyl-4-oxohex-2-ynoate, these calculations could provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict the course of chemical reactions. A DFT study of this compound would involve mapping out the potential energy surface for various reactions. This would allow for the identification of the most likely reaction pathways by calculating the energies of reactants, products, and, crucially, the transition states that connect them. For instance, in reactions such as nucleophilic additions to the alkyne or carbonyl groups, DFT could elucidate the step-by-step mechanism and predict the activation energies, which are critical for understanding reaction rates. While no specific studies on this molecule are available, DFT has been successfully applied to understand the reaction mechanisms of other α,β-unsaturated keto esters.

Prediction of Spectroscopic Parameters and Conformational Preferences

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for characterizing a molecule and interpreting experimental data. For this compound, these calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Furthermore, by calculating the energies of different spatial arrangements of the atoms (conformers), the most stable conformations of the molecule in the gas phase or in solution could be determined. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Elucidation of Reaction Mechanisms and Origins of Selectivity

A key goal of computational chemistry is to elucidate the detailed mechanisms of chemical reactions and to understand why certain products are formed in preference to others (selectivity). For reactions involving this compound, a combination of DFT and other computational methods could be used to investigate the factors that control regioselectivity (where a reaction occurs on the molecule) and stereoselectivity (the spatial arrangement of the atoms in the product). By analyzing the electronic structure of the transition states, researchers could uncover the subtle electronic and steric effects that govern the outcome of a reaction.

In Silico Design Principles and Structure-Reactivity Relationship Studies

Computational studies can go beyond analyzing existing molecules and can be used to design new molecules with desired properties. By establishing a clear understanding of the relationship between the structure of this compound and its reactivity through the methods described above, it would be possible to develop in silico design principles. These principles could guide the modification of the molecule's structure to enhance or tune its reactivity for specific applications. For example, by systematically changing substituents on the molecule and calculating the effect on its electronic properties and reaction barriers, a predictive model for its reactivity could be built.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.